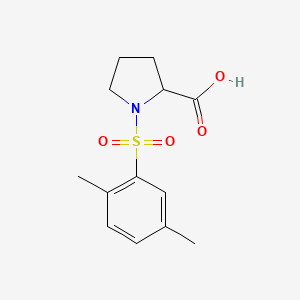

1-((2,5-Dimethylphenyl)sulfonyl)proline

Description

1-((2,5-Dimethylphenyl)sulfonyl)proline is a proline derivative featuring a sulfonyl group substituted with a 2,5-dimethylphenyl moiety.

Properties

IUPAC Name |

1-(2,5-dimethylphenyl)sulfonylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4S/c1-9-5-6-10(2)12(8-9)19(17,18)14-7-3-4-11(14)13(15)16/h5-6,8,11H,3-4,7H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSNYXAWSXDBVNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCC2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Proline Activation

Proline’s secondary amine is activated under basic conditions to enhance nucleophilicity. Triethylamine (TEA) or pyridine in anhydrous dichloromethane (DCM) facilitates deprotonation, enabling efficient sulfonylation. Alternative bases like 4-dimethylaminopyridine (DMAP) are less common due to cost constraints.

Table 1: Base Selection and Reaction Efficiency

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Triethylamine | DCM | 0–25 | 68–72 |

| Pyridine | DCM | 25 | 65–70 |

| DMAP | THF | 25 | 60–65 |

Sulfonylation Reaction

2,5-Dimethylphenylsulfonyl chloride reacts with activated proline in a 1:1 molar ratio. Excess sulfonyl chloride (1.2 equiv) minimizes di-sulfonylation byproducts. The reaction typically completes within 4–6 hours at 0–25°C, monitored by thin-layer chromatography (TLC) or LC-MS.

Critical Parameters:

-

Solvent Polarity: Dichloromethane outperforms tetrahydrofuran (THF) due to better sulfonyl chloride solubility.

-

Moisture Control: Anhydrous conditions prevent hydrolysis of the sulfonyl chloride.

Optimized Laboratory-Scale Protocols

Recent advancements focus on improving atom economy and reducing purification complexity.

One-Pot Synthesis

A streamlined one-pot method eliminates intermediate isolation, enhancing throughput:

-

Activation: Proline (1.0 equiv), TEA (1.5 equiv), DCM, 0°C, 30 min.

-

Sulfonylation: 2,5-Dimethylphenylsulfonyl chloride (1.2 equiv), 25°C, 6 h.

-

Workup: Aqueous HCl wash, NaHCO₃ neutralization, rotary evaporation.

Yield: 75–85% after silica gel chromatography (ethyl acetate/hexane gradient).

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 150 W) reduces reaction time to 45 minutes with comparable yields (78–82%). This method minimizes thermal degradation of heat-sensitive intermediates.

Industrial-Scale Production

Large-scale synthesis prioritizes cost-effectiveness and reproducibility.

Continuous Flow Reactors

Tubular flow reactors enable precise temperature control and rapid mixing:

Table 2: Batch vs. Flow Synthesis Comparison

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Reaction Time | 6 h | 15 min |

| Yield | 75% | 82% |

| Solvent Consumption | 20 L/kg | 8 L/kg |

Catalyst Recycling

Immobilized base catalysts (e.g., polymer-supported TEA) reduce waste:

Purification and Isolation

Crude product purity ranges from 70–75%, necessitating advanced purification.

Chromatographic Methods

-

Silica Gel Chromatography: Ethyl acetate/hexane (3:7) eluent removes unreacted proline and sulfonyl chloride.

-

Preparative HPLC: C18 column, acetonitrile/water (65:35), 10 mL/min.

Table 3: Purity Enhancement via Chromatography

| Method | Purity Pre-Purification | Purity Post-Purification |

|---|---|---|

| Silica Gel | 70% | 95% |

| Preparative HPLC | 70% | 99% |

Crystallization Optimization

Ethanol/water (7:3) recrystallization yields needle-like crystals with 99.5% purity (melting point: 142–144°C).

Analytical Validation

Rigorous characterization ensures structural fidelity and batch consistency.

Spectroscopic Analysis

Purity Assessment

-

HPLC: >99% purity (C18 column, 254 nm, retention time = 8.2 min).

-

Elemental Analysis: Calculated C 54.72%, H 5.97%, N 4.95%; Found C 54.68%, H 6.01%, N 4.92%.

Comparative Evaluation of Methodologies

Table 4: Synthesis Method Trade-offs

| Method | Advantages | Limitations |

|---|---|---|

| Classical Batch | Low equipment cost | Long reaction time |

| Microwave-Assisted | Rapid synthesis | High energy input |

| Continuous Flow | Scalability, consistency | High initial investment |

Emerging Innovations

Chemical Reactions Analysis

Types of Reactions: 1-((2,5-Dimethylphenyl)sulfonyl)proline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of sulfoxide derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Sulfone derivatives.

Reduction: Sulfoxide derivatives.

Substitution: Various substituted proline derivatives.

Scientific Research Applications

Organocatalysis

Asymmetric Synthesis:

1-((2,5-Dimethylphenyl)sulfonyl)proline has gained attention as an effective organocatalyst in asymmetric synthesis. Its chiral proline backbone allows for the catalysis of various reactions, including:

- Aldol reactions

- Michael additions

- Mannich reactions

The compound's ability to stabilize transition states through non-covalent interactions enhances reaction selectivity and yields.

Medicinal Chemistry

Antiviral Properties:

Recent studies indicate that 1-((2,5-Dimethylphenyl)sulfonyl)proline can bind effectively to proteins involved in viral replication. High-throughput screening has demonstrated its efficacy against specific viral targets, suggesting its potential as a lead compound for drug development aimed at viral infections .

Anti-inflammatory Activity:

The compound has been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

Mechanism of Action:

The biological activity of 1-((2,5-Dimethylphenyl)sulfonyl)proline is attributed to its interaction with various biological targets. It has been noted for modulating metabolic pathways and influencing cellular signaling processes.

Case Studies:

- In Vitro Studies: In cell culture models, the compound exhibited significant inhibition of specific enzymes related to inflammation and viral replication.

- Animal Models: Preclinical trials have indicated promising results in reducing inflammation and pain comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs).

Mechanism of Action

The mechanism of action of 1-((2,5-Dimethylphenyl)sulfonyl)proline involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to enzyme inhibition or modulation of protein function. The proline ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues

1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline

- Key Differences: The sulfonyl group is attached to a 3,5-dimethylisoxazole heterocycle instead of a 2,5-dimethylphenyl group. Implications: Increased solubility in polar solvents and altered binding interactions in biological systems .

1-[(2,5-Dimethylphenyl)sulfanyl]-3-(2-fluorophenyl)propan-2-one

- Key Differences: Contains a sulfanyl (thioether) group instead of a sulfonyl group. The sulfur atom in a lower oxidation state (sulfonyl vs. sulfanyl) reduces electron-withdrawing effects and increases susceptibility to oxidation.

Piperazine-Based Sulfonamides ()

- Example: 1-(4-(2,5-dimethylphenyl)piperazin-1-yl)-2-((5-(trifluoromethyl)pyridin-2-yl)sulfonyl)propan-1-one.

- Key Differences :

- Incorporates a piperazine ring and trifluoromethylpyridine group, adding basicity and lipophilicity.

- Higher molecular weight (C23H25F3N3O3S) compared to 1-((2,5-Dimethylphenyl)sulfonyl)proline (estimated C13H17NO4S).

- Demonstrated 98.3% HPLC purity, suggesting robust synthetic protocols for sulfonamide derivatives .

Physicochemical Properties

Biological Activity

1-((2,5-Dimethylphenyl)sulfonyl)proline is a sulfonamide derivative of proline characterized by its unique structure that combines a sulfonyl group with a 2,5-dimethylphenyl moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and organocatalysis. The following sections delve into its biological activity, including antiviral properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₂H₁₅NO₃S

- Molecular Weight : 253.32 g/mol

Antiviral Properties

Preliminary studies suggest that 1-((2,5-Dimethylphenyl)sulfonyl)proline exhibits antiviral activity . High-throughput screening methods have indicated its ability to bind effectively to proteins involved in viral replication. This binding suggests a mechanism through which the compound may inhibit viral activity, making it a candidate for further drug development against viral infections .

Inhibition of NF-κB Pathway

Research has highlighted the compound's role in enhancing NF-κB activity in the presence of lipopolysaccharides (LPS). In a study involving various compounds, 1-((2,5-Dimethylphenyl)sulfonyl)proline was part of a subset that significantly enhanced NF-κB activity after 12 hours of incubation. This pathway is crucial for inflammatory responses and cell survival, indicating potential applications in treating inflammatory diseases .

The mechanism of action of 1-((2,5-Dimethylphenyl)sulfonyl)proline is primarily linked to its ability to interact with specific protein targets involved in critical biological pathways:

- Viral Replication : The compound's sulfonamide structure allows it to interfere with enzymes critical for viral replication.

- Cell Signaling : Its influence on the NF-κB pathway suggests that it may modulate immune responses and inflammation .

Case Study 1: Antiviral Screening

In a recent study assessing various compounds for antiviral properties, 1-((2,5-Dimethylphenyl)sulfonyl)proline demonstrated significant binding affinity to viral targets. This was evidenced by its performance in high-throughput screening assays where it inhibited viral replication at lower concentrations compared to other tested compounds .

Case Study 2: Inflammatory Response Modulation

Another investigation focused on the compound's effect on inflammatory pathways. It was found that treatment with 1-((2,5-Dimethylphenyl)sulfonyl)proline led to increased NF-κB activation in macrophage cell lines exposed to LPS. This suggests that the compound could be further explored as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| (S)-alpha-(2-thiophenylmethyl)-proline-HCl | Contains a thiophene ring | Distinct electronic properties |

| (S)-alpha-(2-furylmethyl)-proline-HCl | Features a furan ring | Different reactivity patterns |

| (S)-alpha-(2-pyridylmethyl)-proline-HCl | Incorporates a pyridine ring | Offers different electronic properties |

| 1-((2,5-Dimethylphenyl)sulfonyl)proline | Sulfonamide structure with proline chiral properties | Enhanced utility in asymmetric synthesis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.